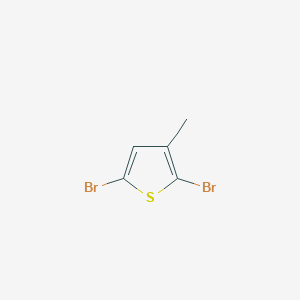
2,5-Dibromo-3-methylthiophene
概要
説明
2,5-Dibromo-3-methylthiophene is a chemical compound with the molecular formula C5H4Br2S . It is a type of thiophene, a sulfur-containing heterocycle, that is substituted with bromine and methyl groups .
Synthesis Analysis
The synthesis of 2,5-Dibromo-3-methylthiophene derivatives has been achieved via the Suzuki coupling reaction . This method allows for the formation of carbon-carbon bonds in organic molecules and can tolerate a wide range of functional groups .Molecular Structure Analysis
The molecular weight of 2,5-Dibromo-3-methylthiophene is 255.96 g/mol . The InChI (IUPAC International Chemical Identifier) of the compound isInChI=1S/C5H4Br2S/c1-3-2-4(6)8-5(3)7/h2H,1H3 . This identifier provides a standard way to encode the compound’s structure and formula. Chemical Reactions Analysis
The compound has been involved in palladium (0) catalyzed Suzuki cross-coupling reactions . This type of reaction is commonly used in the synthesis of organic compounds, particularly in the creation of carbon-carbon bonds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.96 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.科学的研究の応用
Suzuki Cross-Coupling Reaction
- Scientific Field : Organic Chemistry
- Application Summary : 2,5-Dibromo-3-methylthiophene is used in the Suzuki cross-coupling reaction to synthesize novel derivatives . This reaction is a convenient method for carbon-carbon bond formations in organic molecules .
- Methods of Application : The Suzuki coupling reaction involves the reaction of 2,5-dibromo-3-methylthiophene with several arylboronic acids . A wide range of functional groups are well tolerated in the reaction .
- Results or Outcomes : The synthesized compounds showed promising antibacterial activity against tested strains . Some compounds also showed potential antiurease activity . The compounds 3l, 3g, 3j, showed excellent antioxidant activity (86.0, 82.0, 81.3%), respectively by scavenging DPPH .
Synthesis of New Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : 2,5-Dibromo-3-methylthiophene is used to synthesize new derivatives via a palladium-catalyzed Suzuki cross-coupling reaction . These new derivatives have potential medicinal applications .
- Methods of Application : The Suzuki cross-coupling reaction involves the reaction of 2,5-dibromo-3-methylthiophene with several arylboronic acids under controlled and optimal reaction conditions .
- Results or Outcomes : The synthesized molecules were studied for their haemolytic, biofilm inhibition, and anti-thrombolytic activities . The compound 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene exhibited the highest values for haemolytic and bio-film inhibition activities . The compound 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene also showed high anti-thrombolytic activity .
Safety And Hazards
将来の方向性
While specific future directions for 2,5-Dibromo-3-methylthiophene were not found in the search results, it is noted that thiophene derivatives hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . This suggests potential future research directions in the field of organic electronics and optoelectronics .
特性
IUPAC Name |
2,5-dibromo-3-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2S/c1-3-2-4(6)8-5(3)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFXZROPBCBLLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157249 | |
| Record name | 2,5-Dibromo-3-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3-methylthiophene | |
CAS RN |
13191-36-1 | |
| Record name | 2,5-Dibromo-3-methylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13191-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromo-3-methylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013191361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dibromo-3-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dibromo-3-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.847 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



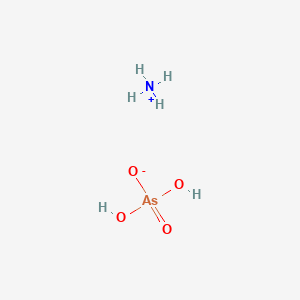
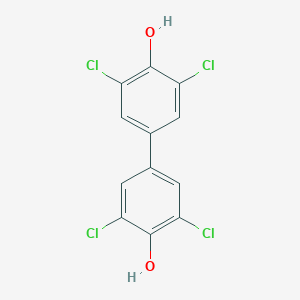
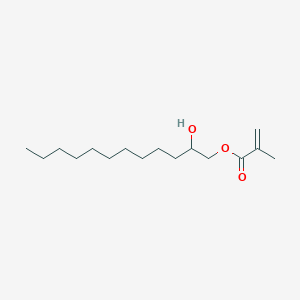
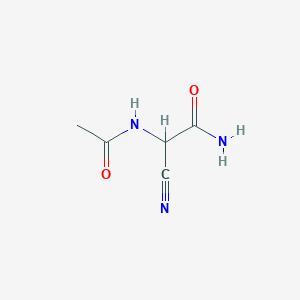
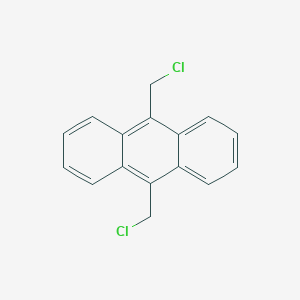
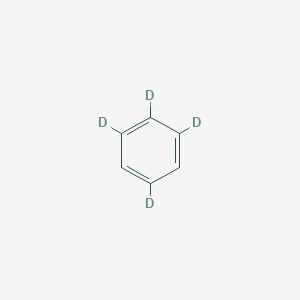
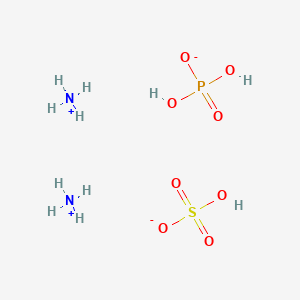
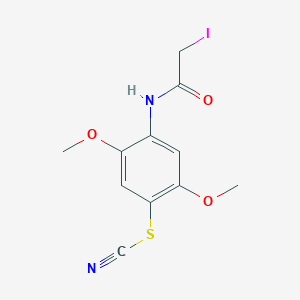
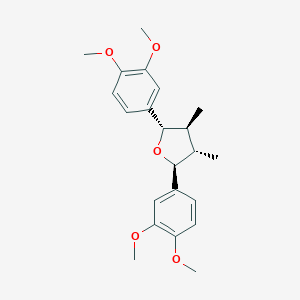
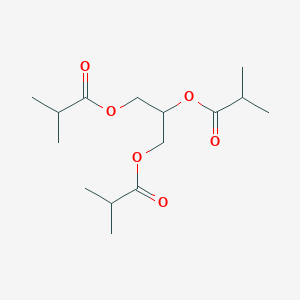
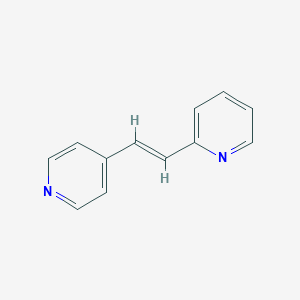
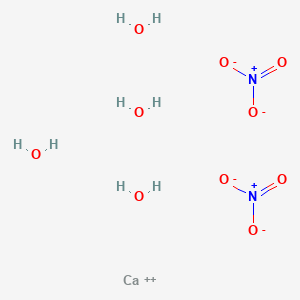
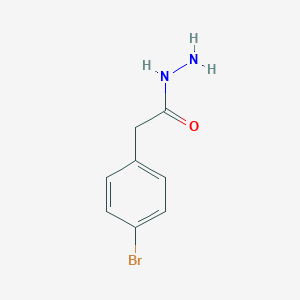
![2-([1,1'-Biphenyl]-2-yl)acetic acid](/img/structure/B83965.png)